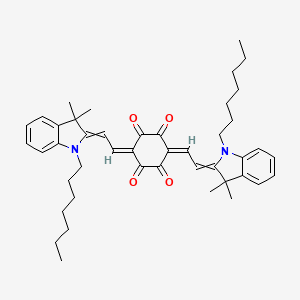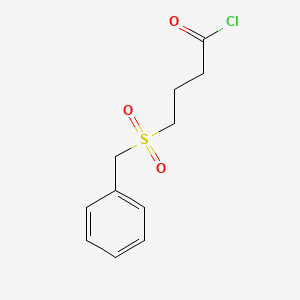![molecular formula C10H13ClFNO2 B1448372 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1797671-89-6](/img/structure/B1448372.png)
3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Descripción general
Descripción
“3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1797671-89-6 . It has a molecular weight of 233.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "3-((3-fluorobenzyl)amino)propanoic acid hydrochloride" . The InChI code is "1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H" .
Aplicaciones Científicas De Investigación
Influence on Food Flavour and Preservation
Research on branched aldehydes, including compounds related to 3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride, has shown their significance in food flavoring and preservation. The formation and degradation of these aldehydes from amino acids contribute to the aroma and taste of various food products. Understanding the pathways for generating these flavor compounds aids in controlling their levels in food, enhancing sensory attributes, and possibly contributing to food preservation techniques (Smit, Engels, & Smit, 2009).
Pharmacological Effects and Health Benefits
Chlorogenic Acid (CGA), which shares functional groups with the chemical of interest, demonstrates various pharmacological and health-promoting effects. Its roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent make it a significant compound for further research. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic disorders, highlighting the broader applicability of similar compounds in medicine and health sciences (Naveed et al., 2018).
Applications in Chemosensors
The development of chemosensors based on compounds related to this compound has been explored for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the compound's structural features, underscore its utility in analytical chemistry and environmental monitoring (Roy, 2021).
Antitumor and Immunosuppressive Properties
Research on FTY720, a compound structurally related to this compound, shows promising antitumor efficacy in various cancer models. The study of such compounds can lead to the development of new therapeutic agents, highlighting the potential of this compound and its derivatives in cancer therapy and immunosuppression (Zhang et al., 2013).
Environmental and Industrial Applications
The study of parabens, which share functional similarities with the compound , sheds light on their occurrence, fate, and behavior in aquatic environments. This research is critical for assessing the environmental impact of chemical compounds, including those related to this compound, and for developing strategies to mitigate their presence in natural waters (Haman et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLBIJQQLTGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


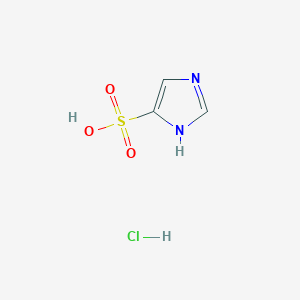
![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)
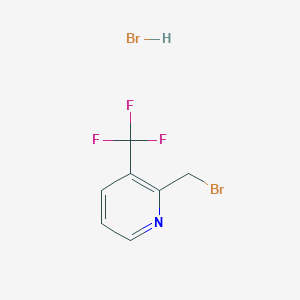
![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
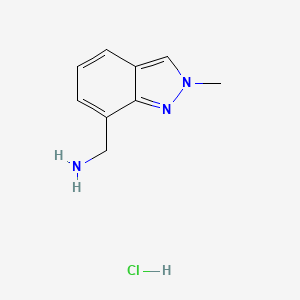
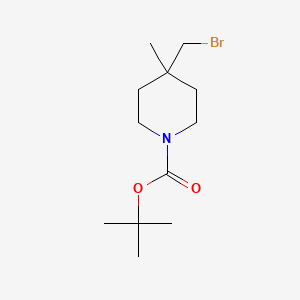
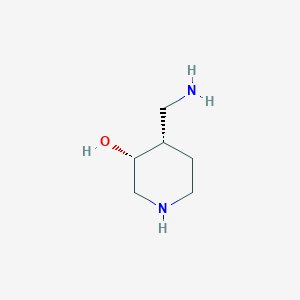
![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
